molecular formula C20H21ClN4O2 B2882961 3-(2-chlorophenyl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea CAS No. 1798516-86-5

3-(2-chlorophenyl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea

Cat. No. B2882961
CAS RN: 1798516-86-5
M. Wt: 384.86
InChI Key: AJLKIVOVHSGZLC-UHFFFAOYSA-N
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Description

3-(2-chlorophenyl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea is a useful research compound. Its molecular formula is C20H21ClN4O2 and its molecular weight is 384.86. The purity is usually 95%.
BenchChem offers high-quality 3-(2-chlorophenyl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(2-chlorophenyl)-1-((5-cyclopropyl-1-methyl-1H-pyrazol-3-yl)methyl)-1-(furan-2-ylmethyl)urea including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Cancer Potential Research indicates that pyrazole derivatives exhibit promising anti-cancer properties. A study by Thomas et al. (2019) focused on the synthesis and analysis of pyrazole compounds, highlighting their potential as anti-cancer agents. These compounds were identified using various analytical techniques and showed significant electronic properties, suggesting their application in photovoltaic systems as well. Docking studies proposed that these compounds might exhibit negative responses against human microsomal prostaglandin E synthase 1, indicating their potential therapeutic applications in cancer treatment (Thomas et al., 2019).

Rheology and Gelation Properties Another study highlighted the unique rheological and gelation properties of a pyrazole-urea compound, demonstrating how the morphology and rheology of gels can be tuned by the identity of the anion. This study presents the compound's application in creating hydrogels with specific physical properties, which could be significant in material science and biomedical applications (Lloyd & Steed, 2011).

Antibacterial and Anti-Inflammatory Activities Pyrazoline derivatives synthesized through microwave-assisted methods were evaluated for their antibacterial and anti-inflammatory activities. Compounds exhibited potent antibacterial activity and were also found to have significant in vivo anti-inflammatory activity. This suggests their potential use in developing new therapeutic agents targeting inflammation and bacterial infections (Ravula et al., 2016).

Antioxidant Properties Research into chalcone derivatives incorporating the pyrazole and furan units has demonstrated potential antioxidant activity. Synthesis of these compounds and subsequent evaluations revealed promising antioxidant properties, which could be beneficial in developing treatments for oxidative stress-related diseases (Prabakaran et al., 2021).

properties

IUPAC Name

3-(2-chlorophenyl)-1-[(5-cyclopropyl-1-methylpyrazol-3-yl)methyl]-1-(furan-2-ylmethyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O2/c1-24-19(14-8-9-14)11-15(23-24)12-25(13-16-5-4-10-27-16)20(26)22-18-7-3-2-6-17(18)21/h2-7,10-11,14H,8-9,12-13H2,1H3,(H,22,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJLKIVOVHSGZLC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC(=N1)CN(CC2=CC=CO2)C(=O)NC3=CC=CC=C3Cl)C4CC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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